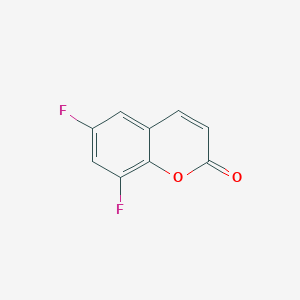

6,8-Difluoro-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4F2O2 |

|---|---|

Molecular Weight |

182.12 g/mol |

IUPAC Name |

6,8-difluorochromen-2-one |

InChI |

InChI=1S/C9H4F2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H |

InChI Key |

DYPYPSYGMBGXCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)OC2=C(C=C(C=C21)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6,8 Difluoro 2h Chromen 2 One

Established Synthetic Pathways to the 2H-Chromen-2-one Core

The synthesis of the 2H-chromen-2-one, or coumarin (B35378), scaffold is a well-trodden path in organic synthesis, with several named reactions standing as pillars of its construction. These methods offer versatility in accessing a wide range of substituted coumarins.

Classical Condensation Reactions (e.g., Pechmann Reaction, Knoevenagel Condensation)

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netwikipedia.org This reaction proceeds through an initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration. wikipedia.org A variety of acid catalysts have been employed, including sulfuric acid, phosphorus pentoxide, and aluminum chloride. researchgate.net The reaction conditions can be harsh, but for activated phenols, such as resorcinol (B1680541) derivatives, milder conditions can be utilized. wikipedia.org The choice of catalyst can be crucial; for instance, the use of a deep eutectic solvent composed of choline (B1196258) chloride and L-(+)-tartaric acid has been reported as a green and efficient medium for Pechmann condensations. nih.gov

The Knoevenagel condensation provides another powerful route to coumarins. derpharmachemica.comwikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgsciensage.info For the synthesis of coumarins, a salicylaldehyde (B1680747) derivative is often reacted with a compound containing an active methylene group, such as malonic acid or its esters. wikipedia.orgsci-hub.se The reaction is followed by a dehydration step to yield the α,β-unsaturated system characteristic of the coumarin core. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to decarboxylation. wikipedia.org

| Reaction | Key Reactants | Typical Catalyst | General Product |

|---|---|---|---|

| Pechmann Condensation | Phenol, β-Ketoester | Acid (e.g., H₂SO₄, P₂O₅) | 4-Substituted Coumarins |

| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Base (e.g., Piperidine (B6355638), Pyridine) | 3-Substituted Coumarins |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have gained prominence as highly efficient and atom-economical methods for the synthesis of complex molecules in a single pot. organic-chemistry.orgtcichemicals.com These reactions involve the combination of three or more starting materials to form a product that incorporates most or all of the atoms of the reactants. tcichemicals.com For coumarin synthesis, MCRs offer a streamlined approach to generate structural diversity. For instance, a one-pot synthesis of 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones has been developed, showcasing the power of MCRs in constructing fused heterocyclic systems. frontiersin.org Another example involves the synthesis of pyrimidine-fused pyrazolo[3,4-b]pyridines and hexahydroquinazoline-fused pyrazolo[3,4-b]pyridines via a three-component reaction, highlighting the versatility of MCRs in creating biologically relevant scaffolds. nih.gov

Strategies for Introducing 6,8-Difluoro Substitutions onto the Chromen-2-one Scaffold

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. For the synthesis of 6,8-Difluoro-2H-chromen-2-one, two primary strategies are employed: direct fluorination of a pre-formed coumarin ring and the use of fluorinated starting materials.

Regioselective Fluorination Techniques

Direct regioselective fluorination of an existing chromen-2-one scaffold presents a significant challenge due to the need for precise control over the position of fluorination. Electrophilic fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly used for such transformations. organic-chemistry.org The regioselectivity is often dictated by the electronic properties of the coumarin ring, with electron-rich positions being more susceptible to electrophilic attack. However, achieving specific difluorination at the 6 and 8 positions often requires a multi-step approach or the use of directing groups. A study on the regioselective fluorination of allenes using I(I)/I(III) catalysis highlights the ongoing efforts to develop selective fluorination methods. nih.govnih.gov

Precursor-Based Synthetic Approaches Involving Fluorinated Building Blocks

A more common and controlled approach to synthesize this compound involves the use of fluorinated precursors. This strategy ensures the precise placement of the fluorine atoms in the final molecule. A key starting material for this approach is 2,4-difluorophenol (B48109) or a related derivative. For example, the Pechmann condensation of 2,4-difluorophenol with a suitable β-ketoester would directly lead to the 6,8-difluoro-substituted coumarin skeleton. Similarly, in a Knoevenagel-type synthesis, 2,4-difluoro-salicylaldehyde would serve as the fluorinated building block. The synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde from 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid illustrates the use of a fluorinated chromene precursor in a multi-step synthesis. google.com

Chemical Derivatization of the this compound Framework

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of new functional molecules. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the coumarin ring system.

Derivatization can occur at various positions of the coumarin core. For instance, the C-3 position is often a site for introducing substituents. A study describes the synthesis of 3-(difluoro(phenylthio)methyl)-substituted 2H-chromen-2-ones, showcasing a method to introduce a difluoromethylthio group at this position. rsc.org Another example is the synthesis of 6,8-difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, which introduces a sulfonyl group at the C-3 position. chemdiv.com

The C-4 position is also amenable to modification. The synthesis of 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971) highlights the introduction of a methyl group at the C-4 position and a hydroxyl group at the C-7 position. This hydroxyl group can then be a handle for further derivatization, such as glycosylation.

Furthermore, the aromatic ring can be functionalized. For example, the synthesis of 6,8-difluoro-7-hydroxy-4-methylcoumarin demonstrates the presence of a hydroxyl group at the 7-position, which can undergo various reactions. Additionally, P2Y6 receptor antagonists have been developed based on the 6,8-difluoro-2H-chromene scaffold, with substitutions at the 6- and 8-positions being explored. nih.gov

| Position of Derivatization | Introduced Substituent/Modification | Example Compound | Reference |

|---|---|---|---|

| C-3 | -SO₂(4-methoxyphenyl) | 6,8-difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one | chemdiv.com |

| C-4 | -CH₃ | 6,8-difluoro-7-hydroxy-4-methylcoumarin | |

| C-7 | -OH | 6,8-difluoro-7-hydroxy-4-methylcoumarin |

Modification at the C-3 Position (e.g., triazole, carboxyl, acyl groups)

The C-3 position of the chromen-2-one ring is a frequent target for derivatization, allowing for the introduction of a wide range of functional groups that can serve as synthetic handles or pharmacophoric elements.

Carboxyl Groups: The introduction of a carboxyl group at the C-3 position is a common strategy to create a versatile synthetic intermediate. A standard method involves the Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound like Meldrum's acid. For instance, 3-carboxylic acid-2H-chromen-2-one can be synthesized by refluxing salicylaldehyde and Meldrum's acid in water. nih.gov A similar approach using 4-(diethylamino)-2-hydroxybenzaldehyde in the presence of piperidine and acetic acid yields 7-diethylamino-3-carboxylic acid-2H-chromen-2-one. nih.gov These methods are broadly applicable for preparing C-3 carboxylated coumarins.

Acyl Groups: Acyl groups at the C-3 position serve as important precursors for further chemical transformations. The synthesis of 3-acetyl-4-hydroxy-2H-chromen-2-one is achieved by reacting 4-hydroxy-2H-chromen-2-one with phosphorus oxychloride in acetic acid. academie-sciences.fr The resulting 3-acetyl group can undergo further reactions. For example, enantioselective aldol (B89426) reactions between 3-acetyl-2H-chromen-2-ones and isatins have been developed using quinidine-derived urea (B33335) catalysts, yielding products with high enantioselectivities (up to 96% ee). beilstein-journals.org It has been noted that electron-withdrawing groups on the chromenone ring can sometimes lead to lower reaction yields. beilstein-journals.org The 3-acetyl group can also be used to build more complex structures, such as chalcones, through condensation reactions with various aldehydes. academie-sciences.fr

Other Modifications: The C-3 position can also be functionalized with other groups, such as halodifluoromethyl moieties. The bromodifluoromethylation of 2H-chromen-2-one has been achieved using sodium bromodifluoromethansulfinate. chim.it Furthermore, C-3 is a common site for introducing larger substituents through multi-component reactions, as seen in the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. chimicatechnoacta.ru

Table 1: Examples of C-3 Position Modifications on the Chromen-2-one Core

| Functional Group | Synthetic Method | Precursors | Catalyst/Reagent | Ref |

|---|---|---|---|---|

| Carboxyl | Knoevenagel Condensation | Salicylaldehyde, Meldrum's acid | Water (reflux) | nih.gov |

| Carboxyl | Knoevenagel Condensation | 4-(diethylamino)-2-hydroxybenzaldehyde, Meldrum's acid | Piperidine, Acetic Acid | nih.gov |

| Acetyl | Acylation | 4-hydroxy-2H-chromen-2-one | Phosphorus oxychloride, Acetic Acid | academie-sciences.fr |

| Aldol Adduct | Enantioselective Aldol Reaction | 3-acetyl-2H-chromen-2-one, Isatin | Quinidine-derived urea | beilstein-journals.org |

Functionalization at the C-7 Position (e.g., hydroxyl, amino, ether linkages)

Functionalization at the C-7 position is crucial for tuning the photophysical properties of coumarins, particularly their fluorescence, and for providing attachment points for other molecular fragments.

Hydroxyl Group: The synthesis of 7-hydroxycoumarins typically starts with a resorcinol (1,3-dihydroxybenzene) derivative. A Knoevenagel condensation of 2,4-dihydroxybenzaldehyde (B120756) with malonic acid in the presence of piperidine yields 7-hydroxy-2H-chromen-2-one. nih.gov The synthesis of a 6,8-difluoro-7-hydroxycoumarin would necessitate a 2,4-difluororesorcinol (B67399) as the starting phenol.

Amino Group: Amino groups are often introduced by a two-step process involving nitration followed by reduction. For example, the nitration of 4,7-dimethyl-chromen-2-one can produce nitro-isomers, which are then reduced to the corresponding amino-4,7-dimethyl-chromen-2-one using reagents like iron in acetic acid. chemmethod.com Another approach involves using a starting material that already contains the amino functionality, such as in the synthesis of 7-diethylamino-3-carboxylic acid-2H-chromen-2-one from 4-(diethylamino)-2-hydroxybenzaldehyde. nih.gov

Ether Linkages: A hydroxyl group at the C-7 position can be readily converted into an ether linkage. This is exemplified by the synthesis of 7-(2-propyn-1-yloxy) derivatives from their 7-hydroxy precursors. nih.gov This reaction provides a terminal alkyne group, which is a valuable functional handle for further modifications via "click chemistry."

Table 3: Functionalization at the C-7 Position

| C-7 Functional Group | Synthetic Strategy | Key Reagents/Precursors | Ref |

|---|---|---|---|

| Hydroxyl | Knoevenagel Condensation | 2,4-Dihydroxybenzaldehyde, Malonic acid | nih.gov |

| Amino (from nitro) | Nitration then Reduction | Nitric/Sulfuric acid, then Fe/Acetic acid | chemmethod.com |

| Amino (direct) | Knoevenagel Condensation | 4-(Diethylamino)-2-hydroxybenzaldehyde | nih.gov |

Introduction of Diverse Heterocyclic and Aromatic Moieties

The incorporation of heterocyclic and aromatic rings into the chromen-2-one structure is a prominent strategy for creating compounds with novel properties. These moieties are often appended at the C-3 position.

One-pot syntheses have been developed to fuse five-membered heterocycles like oxadiazoles (B1248032) to the chromen-2-one core. asianpubs.org A general method for introducing a phenyl group at the C-3 position involves the reaction of a salicylaldehyde with phenylacetonitrile (B145931) in the presence of a strong base like potassium tert-butoxide (tBuOK). nih.gov This reaction is versatile, allowing for the use of substituted salicylaldehydes and arylacetonitriles to generate a library of 3-aryl-2H-chromen-2-one derivatives. nih.gov

Benzimidazole rings have also been successfully introduced. For instance, 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one was synthesized and identified as a potential anti-inflammatory agent. nih.gov These synthetic routes highlight the feasibility of creating complex hybrid molecules based on the chromen-2-one scaffold, merging its intrinsic properties with those of diverse aromatic and heterocyclic systems. researchgate.net

Advanced Synthetic Considerations and Methodological Advancements

Modern organic synthesis emphasizes efficiency, control over stereochemistry, and rigorous purification and characterization. These principles are actively applied to the synthesis of complex chromen-2-one derivatives.

Catalyst-Mediated Reactions and Stereoselectivity

Catalysis plays a pivotal role in the efficient and selective synthesis of chromen-2-one derivatives. Both metal-based and organocatalytic systems have been employed to achieve high yields and, where applicable, high stereoselectivity.

Organocatalysis: Chiral organocatalysts have enabled the asymmetric synthesis of coumarin derivatives. Quinidine-derived urea catalysts have been used for enantioselective aldol reactions of 3-acetyl-2H-chromen-2-ones, and tertiary amines have catalyzed stereoselective Mukaiyama-aldol reactions. beilstein-journals.org

Metal Catalysis: Transition metals are also widely used. Copper-catalyzed asymmetric additions of acetonitrile (B52724) to isatins have been reported using a fluorinated bis(oxazoline) ligand. beilstein-journals.org Palladium catalysts, in conjunction with chiral ligands like (S)-tert-butyl PyOX, have been used in the synthesis of chiral 2-phenyl substituted chromanes. acs.org Zirconyl chloride (ZrOCl₂·8H₂O) has been shown to be an effective catalyst for the Knoevenagel condensation in the synthesis of chromen-2-one derivatives under solvent-free conditions. asianpubs.org

Ionic Liquids: Triethylammonium hydrogen sulphate ([Et₃NH][HSO₄]) has been utilized as a reusable and green catalyst for the one-pot, three-component synthesis of 4-hydroxy-2H-chromen-2-one derivatives. mdpi.com

Stereoselectivity is a critical consideration, particularly when creating chiral centers. The synthesis of specific stereoisomers, such as the (R)- or (S)-configuration at the C4 position of the chromane (B1220400) ring, has been shown to be crucial for biological activity. acs.org This is often achieved by using chiral starting materials or through asymmetric catalysis.

Process Optimization and Purity Validation Methodologies (e.g., HPLC, NMR)

The synthesis of highly pure chemical entities requires robust methods for reaction monitoring, purification, and characterization.

Process Optimization: Reaction progress is commonly monitored using Thin Layer Chromatography (TLC). asianpubs.org For scalability and efficiency, continuous flow reactors are sometimes employed, allowing for precise control over reaction parameters like temperature and residence time, as used in the synthesis of certain chromane amide derivatives. acs.org

Purification and Purity Validation: After synthesis, crude products are purified using techniques such as recrystallization from solvents like ethanol, or more advanced chromatographic methods. asianpubs.org Flash column chromatography on silica (B1680970) gel is a standard purification technique. acs.orgrsc.org For more challenging separations and to achieve high purity (>95%), reversed-phase preparative High-Performance Liquid Chromatography (HPLC) is often utilized. acs.org The purity of the final compounds is rigorously assessed by analytical HPLC. acs.org

Structural Characterization: The definitive identification of the synthesized compounds relies on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for elucidating the core structure and confirming the presence of specific functional groups. nih.govacs.org For fluorinated compounds like this compound derivatives, ¹⁹F NMR is essential to confirm the position and integrity of the fluorine substituents. nih.gov

Mass Spectrometry (MS): Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS) with techniques like Electrospray Ionization (ESI), is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass measurement. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups, such as the carbonyl (C=O) of the lactone ring, hydroxyl (O-H), and amine (N-H) groups. chimicatechnoacta.ru

Structure Activity Relationship Sar Studies of 6,8 Difluoro 2h Chromen 2 One Derivatives

Influence of Fluorine Atoms on the Electronic, Conformational, and Biological Profiles of the Scaffold

The introduction of fluorine atoms at the 6 and 8 positions of the 2H-chromen-2-one ring system profoundly alters its physicochemical properties, which in turn influences its biological behavior. researchgate.net Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which can significantly modify the electron distribution within the aromatic ring and the adjacent pyrone ring. This alteration of the electronic profile can enhance the binding affinity of the molecule to its biological targets. researchgate.net

From a biological perspective, fluorine substitution often leads to improved metabolic stability. researchgate.net The high strength of the carbon-fluorine bond makes it less susceptible to metabolic degradation, thereby increasing the in vivo half-life of the compound. researchgate.net This enhanced stability, coupled with the potential for increased membrane permeability, contributes to a more favorable pharmacokinetic profile. researchgate.netontosight.ai The strategic placement of fluorine can therefore be a powerful tool in drug design to enhance potency, selectivity, and drug-like properties. researchgate.netscispace.com

Correlation between Molecular Structure and Observed Biological Activity Mechanisms

The biological activity of 6,8-Difluoro-2H-chromen-2-one derivatives is intricately linked to their molecular structure. researchgate.net Specific substitutions on the chromen-2-one core dictate the compound's mechanism of action, whether it be through enzyme inhibition, receptor modulation, interference with cellular pathways, or antimicrobial effects.

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes. The nature and position of substituents play a crucial role in determining both the potency and specificity of inhibition.

For instance, certain fluorinated coumarins serve as substrates for enzymes like phosphatases, where the enzymatic cleavage of a phosphate (B84403) group from a derivative like 6,8-difluoro-4-methylumbelliferyl phosphate results in the release of a highly fluorescent compound, 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971). This reaction forms the basis of sensitive assays for detecting phosphatase activity. The efficiency of such probes is directly related to the electronic properties conferred by the fluorine atoms.

In the context of sirtuin inhibition, studies on chroman-4-one derivatives, which share structural similarities, have revealed that electron-withdrawing groups at the 6- and 8-positions are critical for high potency. acs.org This suggests that the difluoro substitution pattern in this compound is favorable for this type of activity. Furthermore, the length of an alkyl chain at the 2-position was found to be a key determinant of inhibitory potency against SIRT2. acs.org

The inhibitory activity against other hydrolases, such as human dipeptidyl peptidase III (hDPP III), has also been explored for coumarin (B35378) derivatives. While a 6,8-di-substituted pattern was not explicitly tested in the provided study, the research highlighted the importance of substituents on the coumarin core for inhibitory action. mdpi.com

The 6,8-difluoro substitution pattern has been a key feature in the development of antagonists for the P2Y6 receptor (P2Y6R), a target for various inflammatory and degenerative diseases. nih.gov SAR studies have shown that while substitutions at the 6- and 8-positions are generally preferred over the 5- and 7-positions, the specific nature of the substituent is critical. nih.gov

For example, a 6,8-difluoro analogue (compound 27 in a cited study) demonstrated an IC50 of 2.99 µM and, importantly, lacked off-target activities at 45 other sites examined. nih.gov This highlights the role of the difluoro substitution in achieving selectivity. In contrast, other halogen substitutions at these positions resulted in varied affinities. nih.gov Further modifications, such as the introduction of a triethylsilylethynyl extension at the 5- or 8-position, were found to maintain or even enhance affinity for the human P2Y6R. nih.gov

The following table summarizes the P2Y6R antagonist activity of selected 2H-chromene derivatives:

| Compound | Substitution Pattern | hP2Y6R IC50 (µM) | Reference |

| 27 | 6,8-difluoro | 2.99 | nih.gov |

| 11 | 6-fluoro | 1 - 2 | nih.gov |

| 12 | 6-chloro | 1 - 2 | nih.gov |

| 26 (MRS4853) | 5- or 8-Triethylsilylethynyl extension | 0.46 | nih.gov |

These findings underscore the importance of the 6,8-difluoro core as a scaffold for developing selective P2Y6R antagonists, with further derivatization offering pathways to enhance potency. nih.govnih.govresearchgate.netutmb.edu

Derivatives of this compound have shown potential in modulating key cellular pathways implicated in diseases like cancer. Halogenated coumarins, including those with substitutions at the 6 and 8 positions, have been investigated for their antiproliferative effects. mdpi.com

Studies on 6,8-dihalo-coumarin derivatives have demonstrated their ability to induce apoptosis in cancer cells. mdpi.comunica.it For example, 6,8-dibromo- and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile were found to be potent inducers of apoptosis in thyroid cancer cells. mdpi.comunica.it These compounds also caused a slight increase in the G2/M phase of the cell cycle, indicating an interference with cell cycle progression. mdpi.com

The modulation of oxidative stress is another mechanism through which these compounds can exert their effects. Some dihalogenated coumarins have been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the induction of apoptosis. mdpi.com Conversely, other derivatives have been observed to decrease ROS levels, suggesting a more complex role in modulating the cellular redox environment. mdpi.com Fluorinated coumarin derivatives have also been noted for their anticancer effects, which are often mediated through the induction of apoptosis via pathways involving caspases. areeo.ac.ir

The antimicrobial properties of coumarin derivatives are well-documented, and the introduction of fluorine atoms can enhance this activity. chiet.edu.eg The biological activity of these compounds is closely linked to their structure, with different substituents on the benzo-α-pyrone core influencing their effectiveness against various microbial strains. researchgate.net

In a study of coumarin derivatives, a compound bearing a 2,4-difluoro group on a phenyl ring attached to the coumarin core was identified as the most active antibacterial agent. mdpi.com While this does not directly pertain to the 6,8-difluoro substitution on the chromen-2-one ring itself, it highlights the general importance of fluorine in enhancing antimicrobial potency. The electrophilic nature of the fused ring system in such compounds is thought to interact with nucleophilic moieties in the bacterial cell wall or membrane, leading to their antimicrobial action. mdpi.com

The biofilm inhibition capacity of coumarin derivatives has also been recognized as a promising strategy to combat drug-resistant bacteria. chiet.edu.eg Specific structural features can enable these compounds to interfere with biofilm formation in various bacterial species. chiet.edu.eg

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For coumarin derivatives, QSAR studies have been employed to understand the structural requirements for various biological effects and to design more potent molecules.

In the context of monoamine oxidase (MAO) inhibition, a QSAR study on a series of 7-substituted 3,4-dimethylcoumarin derivatives revealed the importance of lipophilic interactions in modulating their inhibitory activity against MAO-B. acs.orgresearchgate.net The model showed good statistical significance, indicating its predictive power. acs.orgresearchgate.net

Another study focused on the anticancer activity of novel coumarin amino acid derivatives developed a QSAR model with good predictive power. nih.gov This model, along with molecular docking studies, helped in identifying compounds with high potency against breast cancer cells. nih.gov The development of such models for this compound derivatives could be a valuable tool in predicting their biological activities and guiding the synthesis of new, more effective compounds. mdpi.com

Rational Design Principles for Analogs with Enhanced or Selective Research Applications

The rational design of analogs based on the this compound scaffold is a strategic process aimed at optimizing the molecule's intrinsic properties for specific scientific applications, particularly in the development of fluorescent probes and labels. The design principles revolve around targeted chemical modifications to the core coumarin structure to enhance fluorescence, improve stability, and confer selectivity towards biological targets.

A foundational principle in the design of these analogs is the strategic placement of the two fluorine atoms at the C6 and C8 positions. This difluorination is not arbitrary; it serves to lower the acid dissociation constant (pKa) of a hydroxyl group at the C7 position. Compared to their non-fluorinated counterparts, such as 7-hydroxy-4-methylcoumarin, the 6,8-difluoro derivatives exhibit superior fluorescence characteristics under physiological pH conditions (pH 7.0-8.0). google.com This is because the electron-withdrawing nature of the fluorine atoms facilitates the deprotonation of the C7-hydroxyl group to its highly fluorescent phenolate (B1203915) form. The resulting fluorophores, like 6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU), demonstrate greater photostability and higher fluorescence quantum yields, making them a more robust platform for developing sensitive assays. google.com

| Compound | pKa | Quantum Yield (Φ) | Key Advantage of Fluorination |

| 7-Hydroxy-4-methylcoumarin | ~7.8 | Lower | Baseline compound |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) | ~7.1 | Higher | Enhanced fluorescence at physiological pH, greater photostability. google.com |

Further modifications to the 6,8-difluorocoumarin scaffold are targeted at specific positions to introduce new functionalities or recognition motifs. The C3 and C7 positions are particularly important for these modifications.

Modification at the C7 Position: The C7-hydroxyl group is a key handle for creating "turn-on" fluorescent probes. The principle involves masking the hydroxyl group with a substrate moiety that is specifically recognized and cleaved by a target enzyme. In its masked form, the coumarin derivative is typically non-fluorescent or weakly fluorescent. Upon enzymatic cleavage, the masking group is removed, releasing the highly fluorescent 7-hydroxy-6,8-difluorocoumarin product. rsc.org This design creates probes with a high signal-to-background ratio. For instance, attaching a phosphate group to the C7-hydroxyl of DiFMU creates DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate), a fluorogenic substrate for phosphatases. chemicalbook.com The enzyme-catalyzed hydrolysis of the phosphate ester releases the fluorescent DiFMU molecule. chemicalbook.com

Modification at the C3 Position: The C3 position is ideal for attaching moieties that enable conjugation to biomolecules without significantly quenching the fluorescence. Introducing a carboxylic acid at this position, as seen in 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid (commercially known as Pacific Blue™), provides a chemical handle for covalent labeling. researchgate.net The carboxylic acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. researchgate.net This strategy is fundamental for creating targeted fluorescent labels for use in fluorescence microscopy, flow cytometry, and other bio-imaging applications.

Modification at the C4 Position: Substituents at the C4 position can also modulate the properties of the coumarin scaffold. While a methyl group is common and effective, introducing other groups can fine-tune the molecule's characteristics. nih.gov For instance, replacing the methyl group with more electron-withdrawing groups can further alter the electronic distribution and photophysical properties of the dye. However, bulky substituents at this position can sometimes lead to reduced efficacy, particularly in applications where the coumarin derivative needs to fit into a specific enzyme's active site. nih.gov

The combination of these principles allows for the rational design of a wide array of research tools. By starting with the photophysically superior 6,8-difluoro-7-hydroxycoumarin core, and then selectively modifying the C3, C4, or C7 positions, researchers can develop analogs with tailored properties for specific applications, from general fluorescent labeling to highly selective, real-time enzyme activity assays.

| Parent Scaffold | Modification Site | Attached Group | Resulting Analog Example | Primary Research Application | Design Principle |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) | C7-Oxygen | Phosphate | 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) | Fluorogenic phosphatase substrate. chemicalbook.com | Masking the C7-OH group to create a "turn-on" probe that fluoresces upon enzymatic cleavage. rsc.org |

| 6,8-Difluoro-7-hydroxycoumarin | C3 | Carboxylic Acid | 6,8-Difluoro-7-hydroxycoumarin-3-carboxylic acid | Bioconjugation to proteins and peptides. researchgate.net | Introduction of a reactive handle for covalent labeling of biomolecules. researchgate.net |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) | C7-Oxygen | Disaccharide | Heparanase-activatable, difluorocoumarin-based probe (HADP) | Selective detection of heparanase activity. rsc.org | Attaching a specific enzyme recognition moiety (disaccharide) to the C7-OH for selective cleavage and fluorescence activation. rsc.org |

Mechanistic Investigations of Biological Activities of 6,8 Difluoro 2h Chromen 2 One Derivatives in Vitro and Cellular Studies

Enzyme Target Identification and Mechanistic Characterization.nih.govnih.gov

Derivatives of 6,8-Difluoro-2H-chromen-2-one have been investigated for their interactions with various enzymes, revealing mechanisms of inhibition and their potential as fluorogenic probes.

Specificity, Reversibility, and Kinetics of Enzyme Inhibition.nih.govsci-hub.se

The inhibitory activities of coumarin (B35378) derivatives, including those with a 6,8-difluoro substitution pattern, have been evaluated against a range of enzymes. nih.gov The nature and position of substituents on the coumarin ring play a crucial role in determining the potency and selectivity of enzyme inhibition. nih.gov For instance, studies on human dipeptidyl peptidase III (hDPP III) have shown that the inhibitory potential of coumarin derivatives is highly dependent on the substitution pattern. While a comprehensive kinetic analysis of this compound itself as an inhibitor is not extensively detailed in the provided results, the general principles of enzyme inhibition kinetics (competitive, non-competitive, and uncompetitive) provide a framework for understanding how such compounds might interact with their enzymatic targets. sci-hub.sebgc.ac.inlibretexts.org Competitive inhibitors bind to the free enzyme, uncompetitive inhibitors bind to the enzyme-substrate complex, and non-competitive inhibitors can bind to both. sci-hub.se The specific type of inhibition can be determined through kinetic studies by analyzing changes in parameters like K_m and V_max in the presence of the inhibitor. sci-hub.se

Substrate Mimicry and Fluorogenic Reporting Mechanisms.benchchem.comresearchgate.net

A significant application of coumarin derivatives, particularly those with electron-withdrawing groups like fluorine, is in the development of fluorogenic probes for enzyme activity. The 6,8-difluoro-4-methylumbelliferyl (DiFMU) moiety, a derivative of this compound, is a key component of such probes. For example, 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) is a substrate for phosphatases. researchgate.net Upon enzymatic cleavage of the phosphate group, the highly fluorescent 6,8-difluoro-4-methylumbelliferone (DiFMU) is released. This process forms the basis of a sensitive assay for phosphatase activity. The fluorescence of DiFMU is significantly higher than that of its phosphorylated precursor, providing a direct and measurable signal of enzyme action. This "turn-on" fluorescence mechanism is a form of substrate mimicry, where the fluorogenic compound is recognized and processed by the enzyme as if it were a natural substrate. researchgate.net

Receptor-Ligand Interaction Analysis at the Molecular Level.google.comportico.org

The interactions of this compound derivatives with specific receptors have been explored, particularly in the context of allosteric modulation.

Binding Site Characterization and Allosteric Modulation.google.comportico.orgnih.gov

While direct binding studies of this compound to specific receptors are not extensively detailed, the broader class of coumarin and chromene derivatives has been investigated as allosteric modulators of G-protein coupled receptors (GPCRs), such as metabotropic glutamate (B1630785) receptors (mGluRs). google.comportico.org Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. portico.org Positive allosteric modulators (PAMs) can enhance the receptor's response to the endogenous agonist, while negative allosteric modulators (NAMs) can reduce it. portico.orgnih.gov The discovery of PAMs for mGluR5, such as 3,3'-difluorobenzaldazine (B1144149) (DFB), highlights the potential for fluorinated compounds to act as allosteric modulators. portico.orgnih.gov These modulators can fine-tune receptor activity, offering a more subtle approach to therapeutic intervention compared to direct agonists or antagonists. sigmaaldrich.com

Signaling Pathway Interrogation Following Receptor Activation or Antagonism.nih.govportico.orgnih.gov

The binding of a ligand to a receptor, such as a GPCR, initiates a cascade of intracellular signaling events. nih.gov For instance, the activation of group I mGluRs (mGluR1 and mGluR5) leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. portico.org Derivatives of 2H-chromene have been identified as antagonists of the P2Y_6 receptor, another G_q-coupled receptor that signals through PLC and calcium mobilization. nih.gov By using antagonists, researchers can block these signaling pathways and thereby investigate the physiological roles of the receptor. The ability of these compounds to inhibit UDP-induced calcium mobilization in cells expressing the P2Y_6 receptor demonstrates their capacity to interfere with specific signaling pathways. nih.gov

Cellular Effects and Intracellular Signaling Pathway Perturbations.researchgate.netresearchgate.net

The biological activity of this compound derivatives extends to observable cellular effects and the modulation of key intracellular signaling pathways.

Studies have shown that coumarin derivatives can exert cytotoxic effects on various cancer cell lines. researchgate.net For example, a novel coumarin derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (B1210297) (C2F), has been shown to inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cells in vitro. researchgate.netresearchgate.net This compound was also found to induce cell cycle arrest and apoptosis. researchgate.net The underlying mechanism for these effects was linked to the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and proliferation. researchgate.net The perturbation of such fundamental signaling pathways is a common mechanism through which bioactive compounds exert their cellular effects. nih.gov

Induction of Apoptosis and Modulating Programmed Cell Death Pathways in Research Cell Lines

Derivatives of this compound have demonstrated the ability to induce apoptosis, a form of programmed cell death, in cancer cell lines. This is a critical mechanism for their observed antiproliferative effects. excli.de For instance, a novel coumarin derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F), has been shown to promote apoptosis in colorectal cancer (CRC) cells. nih.gov Studies on halogenated coumarin derivatives revealed that compounds like 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile induce apoptosis in thyroid cancer-derived TPC-1 cells. mdpi.comunica.it The induction of apoptosis is a key indicator of the potential of these compounds as anticancer agents, as it allows for the elimination of malignant cells without inducing an inflammatory response. excli.de

The mechanism often involves the activation of caspase enzymes, which are central to the apoptotic process. excli.de Some 3-arylcoumarin derivatives have been found to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net

Regulation of Cell Proliferation and Cell Cycle Progression in Experimental Models

In addition to inducing apoptosis, this compound derivatives can regulate cell proliferation by interfering with the cell cycle. The compound ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F) has been observed to inhibit the proliferation of colorectal cancer cells and prevent the cell cycle from progressing into the G2/M phase. nih.gov Similarly, other halogenated coumarins, such as 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile, cause a slight increase in the percentage of TPC-1 thyroid cancer cells in the G2/M phase and a decrease in the S phase. mdpi.comunica.it This disruption of the normal cell cycle progression can effectively halt the uncontrolled proliferation characteristic of cancer cells. researchgate.netresearchgate.net

Table 1: Effects of 6,8-Dihalo-2-oxo-2H-chromene-3-carbonitrile Derivatives on TPC-1 Thyroid Cancer Cells

| Compound | Effect on Apoptosis | Effect on Cell Cycle |

|---|---|---|

| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile | Induces apoptosis mdpi.comunica.it | Slight increase in G2/M phase, decrease in S phase mdpi.comunica.it |

| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile | Induces apoptosis mdpi.comunica.it | Slight increase in G2/M phase, decrease in S phase mdpi.comunica.it |

Modulation of Cellular Oxidative Stress and Antioxidant Defense Mechanisms

The balance between oxidants and antioxidants is crucial for cell viability and function. nih.gov An imbalance in favor of oxidants leads to oxidative stress, which is implicated in various diseases. journalagent.com Certain derivatives of this compound have been shown to modulate cellular oxidative stress. For example, in studies with TPC-1 thyroid cancer cells, 6,8-diiodocoumarin induced a significant increase in reactive oxygen species (ROS) levels, while 6,8-dibromocoumarin led to a decrease in ROS in a dose- and time-dependent manner. mdpi.com This suggests that the specific halogen substitutions on the coumarin scaffold can have opposing effects on cellular redox balance.

The body has a complex antioxidant defense system to counteract the harmful effects of ROS, which includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov The ability of these coumarin derivatives to influence ROS levels indicates their potential to interact with and modulate these intrinsic antioxidant defense mechanisms. pharmpharm.ru

Investigation of Anti-Inflammatory Mechanisms at the Cellular Level

Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases. nih.gov Coumarin derivatives have been investigated for their anti-inflammatory properties. chiet.edu.egacademie-sciences.fr Some synthetic 7-hydroxycoumarin-based compounds exert their anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov This is often achieved by blocking signaling pathways like the NF-κB pathway. nih.gov For instance, certain chalcone (B49325) derivatives have been shown to suppress nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS), both of which are key players in the inflammatory process. sci-hub.se

Exploration of Effects on Angiogenesis-Related Cellular Processes

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. kuey.net Several coumarin-based compounds have been identified as angiogenesis inhibitors. kuey.net While specific studies on the direct effects of this compound on angiogenesis-related cellular processes are not extensively detailed in the provided context, the broader class of coumarin derivatives has shown promise in this area. For example, scopoletin (B1681571) has been found to inhibit the formation of new blood vessels. kuey.net

Mechanisms of Antimicrobial Action in Microbial Strains

Derivatives of this compound have also been evaluated for their antimicrobial properties against various bacterial and fungal strains. mdpi.comresearchgate.netresearchgate.net

Disruption of Microbial Cell Membranes and Cell Wall Integrity

One of the proposed mechanisms of antimicrobial action for coumarin derivatives is the disruption of microbial cell membranes and cell wall integrity. A study on novel 3-((dicyclohexylamino)(substituted phenyl/heteryl)-methyl)-4-hydroxy-2H-chromen-2-one derivatives found that a compound bearing a 2,4-difluoro group on the phenyl ring was the most active antibacterial agent. mdpi.com The mode of action for the most potent antifungal compound in that series was determined to be the inhibition of ergosterol (B1671047) biosynthesis in Candida albicans. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to a loss of membrane integrity and ultimately cell death. This suggests that these compounds can selectively target microbial structures that are absent in human cells, providing a basis for their antimicrobial selectivity. mdpi.com

Table 2: Antimicrobial Activity of a 3-((dicyclohexylamino)(2,4-difluorophenyl)methyl)-4-hydroxy-2H-chromen-2-one derivative (Compound 4e)

| Microbial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Escherichia coli | 48 mdpi.com |

| Bacillus subtilis | 50 mdpi.com |

| Staphylococcus aureus | 52 mdpi.com |

Inhibition of Essential Microbial Metabolic Enzymes (e.g., DNA Gyrase)

The antibacterial efficacy of various coumarin derivatives has been mechanistically linked to their ability to inhibit essential microbial enzymes, with a particular focus on DNA gyrase. This enzyme is a critical bacterial topoisomerase that plays a pivotal role in DNA replication, transcription, and repair, making it an attractive target for antimicrobial agents. The structural motif of coumarin is found in effective antibiotics like novobiocin (B609625) and chlorobiocin, which are known inhibitors of bacterial DNA gyrase. nih.gov

Research has demonstrated that synthetic coumarin derivatives can effectively target and inhibit the function of DNA gyrase. For instance, a study on spiro-heterocyclic coumarin derivatives, synthesized from 3-acetyl coumarin, identified a compound (3a) with significant antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. chimicatechnoacta.ru Molecular docking studies supported these findings, revealing that the compound could bind effectively to the DNA gyrase of both bacterial strains, suggesting this inhibition as a key mechanism of its antibacterial action. chimicatechnoacta.ru The binding energy of this compound was found to be favorable compared to the known antibiotic clorobiocin, indicating a strong potential for inhibition. chimicatechnoacta.ru

Further investigations into other coumarin derivatives have reinforced the role of DNA gyrase inhibition. A series of phenylimidazo[1,2-a]pyridine-chromene derivatives were synthesized and evaluated for their antibacterial potential. rsc.org In silico molecular docking studies of these compounds against DNA gyrase showed strong binding affinities. rsc.org One particular derivative, compound 16h, exhibited a significant zone of inhibition and a low minimum inhibitory concentration (MIC) against both E. coli and S. aureus, which correlated with its high binding affinity for DNA gyrase in the computational model. rsc.org

The following tables summarize the in vitro antibacterial activity and DNA gyrase inhibition data for selected coumarin derivatives from various studies.

Table 1: In Vitro Antibacterial Activity of Selected Coumarin Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Spiro-coumarin (3a) | S. aureus | 22.2 | - | chimicatechnoacta.ru |

| Spiro-coumarin (3a) | E. coli | 18.6 | - | chimicatechnoacta.ru |

| Phenylimidazo[1,2-a]pyridine-chromene (16h) | S. aureus | 19 | 10 | rsc.org |

| Phenylimidazo[1,2-a]pyridine-chromene (16h) | E. coli | 19 | 10 | rsc.org |

| Coumarin-Schiff base (5d) | S. aureus | - | 8 | nih.gov |

| Coumarin-Schiff base (5f) | K. pneumoniae (MDR) | - | 16 | nih.gov |

MIC: Minimum Inhibitory Concentration; MDR: Multi-drug resistant. A larger zone of inhibition and a lower MIC value indicate greater antibacterial activity.

Table 2: DNA Gyrase Inhibitory Activity of Selected Coumarin Derivatives

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | IC₅₀ (µM) | Reference |

| Spiro-coumarin (3a) | S. aureus DNA gyrase | -6.8 | - | chimicatechnoacta.ru |

| Phenylimidazo[1,2-a]pyridine-chromene (16h) | DNA gyrase | -8.7 | - | rsc.org |

| Coumarin-Schiff base (5d) | E. coli GyraseB | - | - | nih.gov |

| Coumarin-Schiff base (5f) | E. coli GyraseB | - | - | nih.gov |

IC₅₀: Half-maximal inhibitory concentration. A lower IC₅₀ value indicates greater inhibitory potency. Binding affinity is a measure of the strength of the interaction between the compound and the enzyme, with more negative values indicating stronger binding.

These findings collectively highlight that the inhibition of essential microbial metabolic enzymes, particularly DNA gyrase, is a significant mechanism underlying the antibacterial activity of coumarin derivatives. The ability of these compounds to bind to and inhibit such a crucial enzyme underscores their potential as a scaffold for the development of new antibacterial agents.

Spectroscopic and Photophysical Research Applications of 6,8 Difluoro 2h Chromen 2 One Derivatives

Design and Development of Fluorescent Probes and Dyes

The rational design of fluorescent probes based on the 6,8-Difluoro-2H-chromen-2-one scaffold involves strategic chemical modifications to optimize their optical properties for specific applications. The core principle often involves creating a molecule with an intramolecular charge transfer (ICT) character. mdpi.com This is typically achieved by incorporating electron-donating groups (such as hydroxyl or amino groups) and electron-withdrawing groups into the coumarin (B35378) structure, forming a donor-π-bridge-acceptor (D-π-A) system. mdpi.com This electronic arrangement is crucial for achieving desirable characteristics like high fluorescence quantum yields, large Stokes shifts, and sensitivity to the local environment. mdpi.comresearchgate.net

The absorption and emission spectra of this compound derivatives are central to their function as fluorescent probes. These properties are dictated by the specific substituents on the coumarin ring. A notable example is the derivative functionalized with a 7-hydroxy group, which is a key component of the commercially available dye Marina Blue™. This dye exhibits absorption and emission maxima in the blue region of the visible spectrum. researchgate.net The succinimidyl ester derivative of 6,8-difluoro-7-hydroxycoumarin, for instance, has a maximum excitation wavelength (λex) at approximately 365 nm and a maximum emission wavelength (λem) at around 460 nm. researchgate.net The spectral properties are influenced by the electronic transitions within the molecule, primarily π-π* transitions in the conjugated system. researchgate.net

Table 1: Spectroscopic Properties of a this compound Derivative

| Derivative Name | Excitation Max (λex) | Emission Max (λem) |

| Marina Blue™ Succinimidyl Ester | 365 nm | 460 nm |

Note: Data sourced from reference researchgate.net. The table is interactive and can be sorted.

The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency, representing the ratio of emitted photons to absorbed photons. Derivatives of this compound have been engineered to exhibit high quantum yields, making them bright fluorescent labels. For example, conjugates of the Marina Blue™ dye are known to be strongly fluorescent, even at neutral pH. researchgate.net

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light, is another paramount consideration for fluorescence applications, particularly in microscopy where long-term imaging is often required. Coumarin derivatives, in general, are reputed for having good photostability compared to some other classes of fluorescent dyes. nih.gov This intrinsic stability, enhanced by the difluoro substitution, makes these probes suitable for demanding imaging experiments.

The Stokes' shift, the difference in wavelength between the maximum of the absorption and emission spectra, is a key characteristic of a fluorescent probe. A large Stokes' shift is highly desirable as it facilitates the separation of the emitted fluorescence signal from the scattered excitation light, thereby improving the signal-to-noise ratio. This compound derivatives can be designed to have significant Stokes' shifts. For the Marina Blue™ derivative mentioned, the Stokes' shift is approximately 95 nm (460 nm - 365 nm).

This large shift is often indicative of a significant change in the geometry and electronic distribution of the molecule between the ground state and the excited state, a hallmark of molecules exhibiting intramolecular charge transfer (ICT). bohrium.com Upon photoexcitation, the molecule transitions to an excited state where a rapid charge redistribution occurs, leading to a more polarized species. nih.gov The subsequent relaxation to the ground state via fluorescence emission occurs from this relaxed, charge-separated excited state, resulting in the emitted photon having lower energy (longer wavelength) than the absorbed photon. nih.gov

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts in response to a change in the polarity of the solvent. researchgate.net This property is particularly pronounced in dyes with a strong ICT character, such as appropriately substituted this compound derivatives. bohrium.com The highly polarized excited state of these molecules can be stabilized to varying degrees by polar solvent molecules. bohrium.com In more polar environments, the emission spectrum typically shifts to a longer wavelength (a red shift), as the energy gap between the stabilized excited state and the ground state is reduced. bohrium.com

This environmental sensitivity is a powerful feature that can be harnessed in probe design. nih.gov By monitoring the spectral shifts or changes in fluorescence intensity, these probes can report on the local polarity of their microenvironment. This capability has been widely used to study biological membranes, protein binding sites, and other cellular compartments where polarity can change as a result of biological processes. bohrium.com

Applications in Chemical Biology and Bioimaging

The excellent photophysical properties of this compound derivatives make them valuable tools in chemical biology and bioimaging. Their brightness, photostability, and blue emission profile fill an important spectral niche for multicolor imaging experiments.

A primary application of these fluorophores is the covalent labeling of biomolecules to track their location, interactions, and dynamics. nih.govnih.gov To achieve this, the this compound core is functionalized with a reactive group that can form a stable covalent bond with a specific functional group on a biomolecule. researchgate.net

A widely used strategy for labeling proteins, peptides, and amine-modified nucleic acids is to use an N-hydroxysuccinimide (NHS) ester derivative of the fluorophore. researchgate.net The succinimidyl ester of 6,8-difluoro-7-hydroxycoumarin (Marina Blue™ SE) is a prime example. researchgate.net This amine-reactive reagent readily couples with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues in proteins or the N-terminus of peptides, under mild pH conditions (typically pH 7.5-8.5). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide leaving group and forming a stable amide bond that covalently links the blue-fluorescent dye to the target biomolecule. researchgate.netresearchgate.net

Development of Fluorogenic Substrates for Enzyme Activity Monitoring

Derivatives of this compound serve as exceptional fluorogenic substrates for the continuous and highly sensitive monitoring of various enzyme activities. thermofisher.comwalisongo.ac.id The core principle of these substrates is that a non-fluorescent derivative is rendered highly fluorescent upon enzymatic cleavage. The product, typically a hydroxyl-substituted difluorocoumarin like 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971) (DiFMU), exhibits strong fluorescence that can be measured to quantify enzyme kinetics. thermofisher.com

The electron-withdrawing fluorine atoms lower the pKa of the resulting phenolic group, which is a significant advantage for assays conducted at or below neutral pH. thermofisher.comfishersci.co.uk For example, the pKa of 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU) is approximately 4.9, whereas that of the non-fluorinated 7-hydroxy-4-methylcoumarin is 7.8. thermofisher.com This means that DiFMU is already in its highly fluorescent phenolate (B1203915) form at physiological pH, making it a superior choice for sensitivity in the pH 5-8 range. thermofisher.com

Key research findings include:

Phosphatase Activity: 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) is a widely used substrate for detecting acid, alkaline, and protein tyrosine phosphatases (PTPs). fishersci.co.uknih.gov Its enzymatic cleavage yields the highly fluorescent DiFMU. DiFMUP has proven effective for characterizing PTPs and for high-throughput screening of PTP inhibitors, with kinetic and inhibitor constants comparable to other established substrates. nih.gov

Xylanase Activity: A novel substrate, 6,8-difluoro-4-methylumbelliferyl beta-D-xylobioside (DiFMUX₂), was developed for an ultrasensitive, continuous assay of xylanase activity. nih.gov Xylanase hydrolyzes DiFMUX₂ directly to the fluorescent DiFMU and xylobiose, providing a convenient method for measuring enzyme activity and screening for inhibitors. nih.gov

Glucanase Activity: Substrates such as 4-methylumbelliferyl-β-cellobiose are used to measure (1,4)-β-glucanase activity in environmental samples like sediments. researchgate.net While not a difluoro- derivative, this illustrates the general utility of umbelliferone-based substrates in enzymology.

| Substrate | Target Enzyme Class | Fluorescent Product | Key Advantage |

|---|---|---|---|

| 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) | Phosphatases (Acid, Alkaline, Tyrosine) | 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU) | Lower pKa allows for sensitive continuous assays at low pH. fishersci.co.uknih.gov |

| 6,8-difluoro-4-methylumbelliferyl beta-D-xylobioside (DiFMUX₂) | Xylanases | 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU) | Enables high-throughput screening of xylanase activity and inhibitors. nih.gov |

Cellular and Subcellular Organelle Imaging (e.g., mitochondria-targeted probes)

The high fluorescence quantum yield and photostability of difluorinated coumarins make them excellent fluorophores for cellular imaging. researchgate.net Derivatives can be designed to be cell-permeant, allowing them to enter living cells and accumulate in specific compartments. rsc.orgnih.gov

A notable example is the use of 4-(chloromethyl)-6,8-difluoro-7-hydroxy-2H-chromen-2-one, which is utilized as a blue fluorescent dye for tracking cells (CellTracker™ Blue CMF2HC). bldpharm.com The mildly thiol-reactive chloromethyl group allows the dye to covalently bind to intracellular components, ensuring its retention within the cell after fixation. thermofisher.com

Targeting specific organelles like mitochondria is a key application. researchgate.net Mitochondria play a crucial role in cellular physiology, and their dysfunction is linked to numerous diseases. nih.gov Probes are often targeted to mitochondria by attaching a lipophilic cationic group, such as the triphenylphosphonium (TPP) cation, to the fluorophore. The large negative membrane potential of active mitochondria drives the accumulation of these positively charged probes within the mitochondrial matrix. nih.govnih.gov

While specific research detailing a this compound core explicitly linked to a TPP group for mitochondrial imaging is emerging, the principle is well-established with other coumarin derivatives. nih.govnih.gov For instance, coumarin-pyridine derivatives have been developed as mitochondria-targeted fluorescent probes for imaging specific analytes like hypochlorite (B82951) in living cells and zebrafish. nih.gov The inherent properties of the 6,8-difluoro-coumarin core make it a prime candidate for the development of next-generation, highly stable, and brightly fluorescent mitochondria-targeted probes.

| Probe Derivative Principle | Target | Mechanism/Feature | Research Application |

|---|---|---|---|

| Thiol-reactive difluorocoumarin (e.g., CMF2HC) | Cytoplasm (general cell tracking) | Covalent binding to intracellular thiols for long-term retention. thermofisher.com | Live-cell tracking. bldpharm.com |

| Coumarin-lipophilic cation conjugate | Mitochondria | Accumulation driven by mitochondrial membrane potential. nih.govnih.gov | Imaging of mitochondrial analytes and function. nih.gov |

Chemosensing and Biosensing Applications

The fluorescence of this compound derivatives can be modulated by the presence of specific analytes, making them powerful tools for chemosensing and biosensing. rsc.org The coumarin scaffold can be functionalized with receptor units that selectively bind to target molecules, leading to a detectable change in the fluorescence signal, such as quenching or enhancement. researchgate.netscispace.com

Detection and Quantification of Metal Ions

Coumarin-based fluorescent chemosensors have been developed for the selective and sensitive detection of a wide range of metal ions, including Fe³⁺, Cu²⁺, Hg²⁺, and Sn²⁺. researchgate.netnih.govscispace.comnih.govarkat-usa.org The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence quenching (CHEQ). researchgate.net

For example, a coumarin-based probe was developed that showed distinct selectivity toward Sn²⁺ ions, operating through a chelation-enhanced quenching mechanism. rsc.orgnih.gov The fluorescence of the sensor was quenched in the presence of Sn²⁺, with a limit of detection in the micromolar range. rsc.org Other studies have demonstrated that hydroxyl-substituted benzo[c]chromen-6-one derivatives, which share the core coumarin structure, can act as selective "on-off" fluorescent sensors for Iron (III). nih.gov The design of these sensors involves incorporating specific binding sites, such as hydrazone or amine groups, that have a high affinity for the target metal ion. arkat-usa.org

| Target Ion | Sensing Mechanism | Observed Signal Change | Reference Principle |

|---|---|---|---|

| Sn²⁺ | Chelation Enhanced Quenching (CHEQ) | Fluorescence quenching | rsc.orgnih.gov |

| Fe³⁺ | Coordination binding | "On-Off" Fluorescence quenching | nih.govarkat-usa.org |

| Cu²⁺, Hg²⁺, Pb²⁺ | Coordination, PET, ICT | Fluorescence enhancement or quenching | researchgate.netscispace.com |

pH-Dependent Luminescence for Intracellular pH Sensing

Intracellular pH is a critical parameter involved in numerous cellular processes, and its dysregulation can signal pathological states. nih.gov Coumarin derivatives have been engineered into sophisticated fluorescent probes for measuring intracellular pH. frontiersin.orgfrontiersin.orgmiami.edu The fluorescence emission of these probes is highly dependent on pH. researchgate.netnih.gov

The advantage of using a 6,8-difluoro-7-hydroxycoumarin scaffold lies in its aforementioned low pKa. thermofisher.com This makes it particularly sensitive to pH changes in the physiological and slightly acidic range, which is relevant for various cellular compartments, including endosomes and lysosomes. frontiersin.org

Researchers have developed "ratiometric" pH sensors by integrating the coumarin fluorophore with a pH-sensitive heterocyclic moiety. frontiersin.orgfrontiersin.org In this design, the probe exists in two interconverting forms (e.g., ring-closed and ring-open) depending on the pH. frontiersin.orgfrontiersin.orgmiami.edu Each form has a distinct and resolved fluorescence emission spectrum. By measuring the ratio of the fluorescence intensities at two different wavelengths, a precise and quantitative determination of pH can be made, which is independent of probe concentration and other optical artifacts. frontiersin.orgfrontiersin.org This ratiometric approach allows for detailed mapping of pH distributions within living cells with high spatial resolution. frontiersin.org

| Probe Type | Sensing Principle | Key Feature | Application |

|---|---|---|---|

| Hydroxylated Difluorocoumarin (e.g., DiFMU) | pH-dependent protonation of hydroxyl group. | Low pKa (~4.9) provides high sensitivity in the pH 5-8 range. thermofisher.com | Sensing pH in physiological and acidic environments. |

| Ratiometric Coumarin Switches | pH-dependent equilibrium between two fluorescent species. frontiersin.orgfrontiersin.org | Dual emission allows for quantitative pH mapping independent of concentration. frontiersin.org | High-resolution intracellular pH imaging. nih.govmiami.edu |

Computational and Theoretical Studies on 6,8 Difluoro 2h Chromen 2 One and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govbohrium.com It is widely applied to coumarin (B35378) derivatives to predict their molecular geometry, electronic properties, and spectroscopic features. nih.govmdpi.com

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. nih.govekb.eg For coumarin derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly used to compute optimized bond lengths, bond angles, and dihedral angles. nih.govrsc.org These optimized structures are crucial for subsequent analyses of the molecule's electronic properties and for ensuring that other computational predictions are based on a realistic molecular conformation. researchgate.net

Analysis of the electronic structure provides insights into the distribution of electrons within the molecule. Natural Bond Orbital (NBO) analysis is often employed to study charge transfer interactions, revealing the delocalization of electron density between occupied and unoccupied orbitals, which is key to understanding molecular stability. nih.govekb.eg For coumarin analogs, these calculations help elucidate how substituents, such as the fluorine atoms in 6,8-Difluoro-2H-chromen-2-one, influence the electronic character of the chromenone core.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic transitions. wikipedia.orgossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. rsc.orgwikipedia.org

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap suggests the molecule is more reactive. wikipedia.org DFT calculations are routinely used to determine the energies of these orbitals for various coumarin compounds. researchgate.netresearchgate.net This analysis is fundamental for predicting how a molecule like this compound might participate in chemical reactions and for understanding its photophysical properties, such as light absorption. ossila.com

| Coumarin Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 6-H-coumarin | -6.5 | -1.8 | 4.7 |

| 6-Cl-coumarin | -6.6 | -2.0 | 4.6 |

| 6-Br-coumarin | -6.6 | -2.1 | 4.5 |

Data in the table is illustrative of typical values for coumarin analogs and is derived from representative studies. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution on the molecule's surface. bohrium.comresearchgate.net It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how a molecule will interact with other molecules, including biological targets. bohrium.com

Furthermore, DFT can predict spectroscopic parameters. For instance, theoretical vibrational frequencies (IR spectra) and chemical shifts (NMR spectra) can be computed and compared with experimental data to confirm the molecular structure. nih.gov Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions responsible for the molecule's color and photophysical behavior. ekb.eg

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions.

Molecular docking simulations can predict how this compound or its analogs fit into the binding site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site. The results provide a detailed picture of the binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. researchgate.net

For example, studies on this compound as a P2Y₆ receptor antagonist have utilized such computational approaches to understand its structure-activity relationship (SAR). nih.gov Docking can reveal why certain substitutions, like the fluorine atoms at positions 6 and 8, enhance or diminish binding to the target. Research has shown that a 6,8-difluoro analog had no off-target interactions when screened against 45 different membrane-bound proteins, indicating a high degree of specificity that can be rationalized through binding mode analysis. nih.gov

Docking programs use scoring functions to estimate the binding affinity (or binding free energy) of the ligand-protein complex. researchgate.net These scores rank different ligands based on their predicted binding strength, allowing researchers to prioritize compounds for experimental testing. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net

| Coumarin Derivative | Binding Constant (Kb) (M-1) | Binding Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| CD enamide | 1.957 x 105 | -7.175 |

| CD enoate | 0.837 x 105 | -6.685 |

| CDM enamide | 0.606 x 105 | -6.490 |

Data represents findings from studies on different coumarin derivatives binding to a common protein target and illustrates the type of data generated from such experiments, which are often correlated with docking scores. nih.gov

While standard docking provides a static picture of the interaction, more advanced techniques like molecular dynamics (MD) simulations can be used to study the conformational dynamics of the ligand-protein complex over time. rsc.org MD simulations provide insights into the stability of the binding pose and the flexibility of both the ligand and the protein, offering a more complete understanding of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR studies on coumarin derivatives have revealed that their biological activities, such as antioxidant, anticancer, and enzyme inhibitory effects, are often correlated with a combination of electronic, steric, and hydrophobic properties. For fluorinated coumarins, the high electronegativity and small size of fluorine atoms can significantly alter these properties.

A typical QSAR study on a series of fluorinated coumarins, including this compound, would involve the following steps:

Data Set Selection: A series of coumarin analogs with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Electronic Descriptors: Dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO). The fluorine atoms in this compound are expected to lower the energies of these orbitals and influence the electrostatic potential of the molecule.

Steric Descriptors: Molecular weight, volume, surface area, and specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule. Fluorine substitution can increase lipophilicity, which may affect membrane permeability and interaction with hydrophobic pockets of target proteins.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various internal and external validation techniques to ensure its reliability.

For this compound, a validated QSAR model could predict its activity in various biological assays, guiding synthetic efforts toward more potent and selective analogs. The presence of two fluorine atoms at positions 6 and 8 would be a key structural feature influencing the descriptors used in the model.

Table 1: Key Molecular Descriptors in QSAR Studies of Coumarin Analogs

| Descriptor Type | Examples | Potential Influence of 6,8-Difluoro Substitution |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential | Increased dipole moment, lowered HOMO/LUMO energies, altered electrostatic potential map. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Minor increase in molecular weight and volume compared to non-fluorinated analog. |

| Hydrophobic | LogP, Molar Refractivity | Increased lipophilicity (higher LogP). |

| Topological | Connectivity Indices, Shape Indices | Altered connectivity and shape parameters. |

Crystal Structure Analysis and Intermolecular Interactions

While an experimentally determined crystal structure for this compound is not publicly available, theoretical and computational methods, combined with insights from the crystal structures of analogous compounds, can provide a detailed picture of its likely solid-state architecture and the non-covalent interactions that govern its crystal packing.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For a predicted crystal structure of this compound, a Hirshfeld surface analysis would likely reveal the following key features:

d_norm surface: This surface highlights intermolecular contacts shorter than the van der Waals radii, which appear as red regions. These regions would indicate the locations of significant intermolecular interactions, such as hydrogen bonds and halogen bonds.

Based on studies of other fluorinated organic molecules, the fluorine atoms in this compound would play a significant role in directing the crystal packing through various non-covalent interactions.

The crystal packing of this compound would be a delicate balance of several types of intermolecular interactions.

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors (like -OH or -NH), weak C-H···O hydrogen bonds are expected to be present. The oxygen atoms of the carbonyl group and the ether linkage in the coumarin ring system can act as hydrogen bond acceptors, interacting with the aromatic and vinylic C-H groups of neighboring molecules.

Halogen Bonding: The fluorine atoms at positions 6 and 8 can participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In the case of fluorine, its ability to form halogen bonds is debated and generally considered weak. However, in certain electronic environments, fluorine can act as a halogen bond donor. More commonly, the electronegative fluorine atoms can act as acceptors in C-H···F interactions.